molecular formula C13H16O3 B14290104 Benzoic acid, 4-acetyl-, butyl ester CAS No. 119839-27-9

Benzoic acid, 4-acetyl-, butyl ester

Cat. No.: B14290104
CAS No.: 119839-27-9
M. Wt: 220.26 g/mol
InChI Key: FZEZLPRNCLZMLN-UHFFFAOYSA-N
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Description

Benzoic acid, 4-acetyl-, butyl ester is an organic compound with the molecular formula C13H16O3. It is an ester derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a butyl group, and the hydrogen atom of the benzene ring is substituted by an acetyl group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-acetyl-, butyl ester can be achieved through esterification reactions. One common method involves the reaction of 4-acetylbenzoic acid with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-acetyl-, butyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 4-acetylbenzoic acid and butanol.

    Reduction: The carbonyl group of the acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis involves heating the ester with a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Hydrolysis: 4-acetylbenzoic acid and butanol.

    Reduction: 4-(1-hydroxyethyl)benzoic acid butyl ester.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 4-acetyl-, butyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving ester hydrolysis and enzyme activity.

    Medicine: It may serve as a model compound for studying drug metabolism and pharmacokinetics.

    Industry: The ester is used in the production of fragrances, flavors, and plasticizers.

Mechanism of Action

The mechanism of action of benzoic acid, 4-acetyl-, butyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol. In reduction reactions, the carbonyl group is reduced to an alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Benzoic acid, 4-acetyl-, butyl ester can be compared with other esters of benzoic acid, such as:

    Benzoic acid, 4-tert-butyl-, butyl ester: This compound has a tert-butyl group instead of an acetyl group, leading to different chemical properties and reactivity.

    Benzoic acid, 4-methyl-, butyl ester: The presence of a methyl group instead of an acetyl group affects the compound’s steric and electronic properties.

The uniqueness of this compound lies in its acetyl group, which imparts specific reactivity and applications in various fields.

Properties

CAS No.

119839-27-9

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

butyl 4-acetylbenzoate

InChI

InChI=1S/C13H16O3/c1-3-4-9-16-13(15)12-7-5-11(6-8-12)10(2)14/h5-8H,3-4,9H2,1-2H3

InChI Key

FZEZLPRNCLZMLN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)C(=O)C

Origin of Product

United States

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